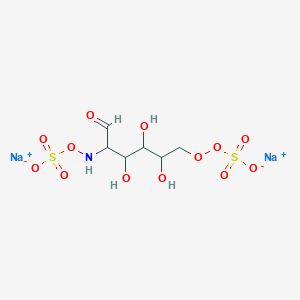
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) is a coordination compound that features zinc ions coordinated with 4-methyl-1H-benzimidazole-2-thiolate ligands.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of zinc bis(4-methyl-1H-benzimidazole-2-thiolate) typically involves the reaction of zinc salts with 4-methyl-1H-benzimidazole-2-thiol in an appropriate solvent. The reaction is usually carried out under controlled conditions to ensure the formation of the desired coordination compound. Common solvents used in the synthesis include ethanol and methanol. The reaction mixture is often heated to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of zinc bis(4-methyl-1H-benzimidazole-2-thiolate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade zinc salts and 4-methyl-1H-benzimidazole-2-thiol. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods .
化学反応の分析
Types of Reactions
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can also occur, particularly in the presence of reducing agents.
Substitution: The thiolate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically involve the use of other thiolates or similar ligands.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding reduced forms of the compound .
科学的研究の応用
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other coordination compounds and as a catalyst in various chemical reactions.
Biology: The compound has shown potential as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated its potential as an anticancer agent, with studies showing cytotoxic effects on certain cancer cell lines.
Industry: It is used in the development of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of zinc bis(4-methyl-1H-benzimidazole-2-thiolate) involves its interaction with biological molecules. The zinc ion plays a crucial role in the compound’s activity, facilitating the binding to target molecules. The thiolate ligands also contribute to the compound’s reactivity and specificity. The exact molecular targets and pathways involved vary depending on the specific application, but common targets include enzymes and cellular receptors .
類似化合物との比較
Similar Compounds
- Zinc bis(1H-benzimidazole-2-thiolate)
- Zinc bis(2-methyl-1H-benzimidazole-2-thiolate)
- Zinc bis(5-methyl-1H-benzimidazole-2-thiolate)
Uniqueness
Zinc bis(4-methyl-1H-benzimidazole-2-thiolate) is unique due to the presence of the 4-methyl group on the benzimidazole ring. This structural feature influences the compound’s reactivity and binding properties, making it distinct from other similar compounds. The 4-methyl group can enhance the compound’s stability and its interaction with specific biological targets .
特性
CAS番号 |
57152-92-8 |
|---|---|
分子式 |
C16H14N4S2Zn |
分子量 |
391.8 g/mol |
IUPAC名 |
zinc;4-methyl-1H-benzimidazole-2-thiolate |
InChI |
InChI=1S/2C8H8N2S.Zn/c2*1-5-3-2-4-6-7(5)10-8(11)9-6;/h2*2-4H,1H3,(H2,9,10,11);/q;;+2/p-2 |
InChIキー |
GHPJYLIEFFVDGR-UHFFFAOYSA-L |
正規SMILES |
CC1=C2C(=CC=C1)NC(=N2)[S-].CC1=C2C(=CC=C1)NC(=N2)[S-].[Zn+2] |
物理的記述 |
Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals; Dry Powder |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal](/img/structure/B12321583.png)
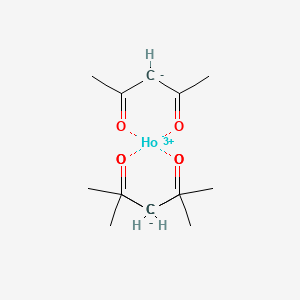
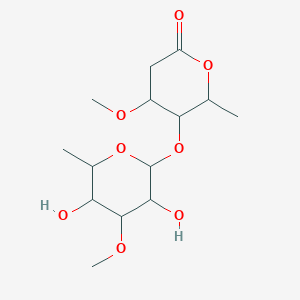
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethyl)-2,3-dihydropyran-4-one](/img/structure/B12321595.png)
![2,4-Dimethoxy-5-[(S)-1-phenyl-2-propenyl]phenol](/img/structure/B12321603.png)
![1b-Hydroxy-6a-methyl-3-oxo-8-(prop-1-en-2-yl)octahydrospiro[2,5-methanooxireno[3,4]cyclopenta[1,2-d]oxepine-7,2'-oxiran]-6-yl acetate](/img/structure/B12321611.png)
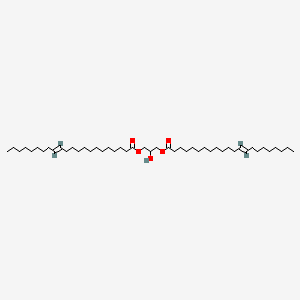

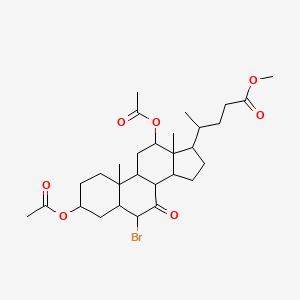
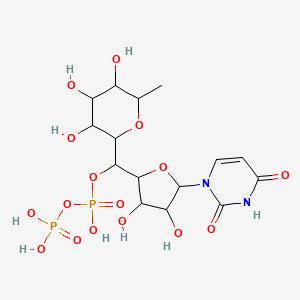
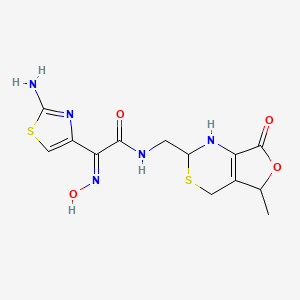
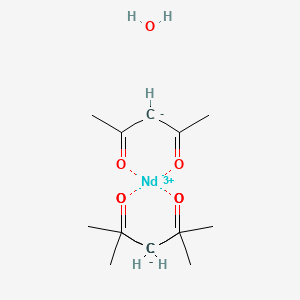
![Card-20(22)-enolide, 3-[(2,6-dideoxy-4-O-beta-D-glucopyranosyl-3-O-methyl-beta-D-xylo-hexopyranosyl)oxy]-5,14-dihydroxy-, (3beta,5beta)-](/img/structure/B12321649.png)
